molecular formula C18H17F7O3 B12771147 D-Teflumethrin CAS No. 424827-03-2

D-Teflumethrin

Cat. No.: B12771147
CAS No.: 424827-03-2
M. Wt: 414.3 g/mol
InChI Key: BKACAEJQMLLGAV-KWKBKKAHSA-N
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Description

D-Teflumethrin is a synthetic pyrethroid insecticide developed by Jiangsu Yangnong Chemical Co., Ltd. in 2007 . It is characterized by its high efficacy and elevated vapor pressure, which enhances its volatility and dispersal in agricultural applications. Structurally, this compound (C₁₈H₁₇F₇O₃) features a fluorine-rich backbone with a cyclopropane ester moiety, as indicated by its InChIKey: BKACAEJQMLLGAV-KWKBKKAHSA-N . Its basic virulence activity is reported to be 76.7 times higher than that of rich-d-trans allethrin, a first-generation pyrethroid . These properties position this compound as a potent tool for pest control, particularly in scenarios requiring rapid knockdown and residual activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

424827-03-2

Molecular Formula

C18H17F7O3

Molecular Weight

414.3 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11+/m1/s1

InChI Key

BKACAEJQMLLGAV-KWKBKKAHSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Teflumethrin is synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-enyl)cyclopropanecarboxylic acid. The reaction typically requires the use of a strong base, such as sodium hydride, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

D-Teflumethrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

D-Teflumethrin has a wide range of scientific research applications, including:

Mechanism of Action

D-Teflumethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the sodium channels in nerve cells, preventing the closure of ion gates during repolarization. This disruption of nerve impulse transmission leads to paralysis and death of the insect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tefluthrin

Tefluthrin (C₁₇H₁₄ClF₇O₂), another pyrethroid, shares structural similarities with D-Teflumethrin, including fluorine substitution and an ester group. However, Tefluthrin incorporates a chlorine atom and has a lower molecular weight (418.73 g/mol vs. ~414.3 g/mol for this compound) . While this compound’s high vapor pressure facilitates its use in fumigation, Tefluthrin’s volatility and efficacy in soil applications are well-documented, though direct comparative data on insecticidal activity are absent in the provided evidence.

Allethrin

Allethrin (C₁₉H₂₆O₃), a baseline pyrethroid, serves as a reference for efficacy comparisons. This compound demonstrates 76.7-fold greater virulence than allethrin, attributed to its optimized fluorine substitutions and stereochemical configuration . Allethrin’s moderate vapor pressure limits its use to contact-based applications, whereas this compound’s volatility expands its utility to aerial and enclosed-space treatments.

Data Table: Key Properties of this compound and Comparable Pyrethroids

Property This compound Tefluthrin Allethrin
Molecular Formula C₁₈H₁₇F₇O₃ C₁₇H₁₄ClF₇O₂ C₁₉H₂₆O₃
Molecular Weight (g/mol) ~414.3 (calculated) 418.73 302.4
Efficacy (Relative) 76.7× Allethrin Not reported 1× (Baseline)
Vapor Pressure High Moderate (soil-focused) Moderate
Key Structural Features Fluorine-rich, ester group Chlorine-fluorine, ester Cyclopropane ester

Sources:

Research Findings and Discussion

  • Efficacy : this compound’s enhanced bioactivity over allethrin highlights the role of fluorine in improving binding affinity to insect sodium channels .
  • Environmental Impact : The chlorine in Tefluthrin may confer greater environmental persistence compared to this compound’s fluorine-dominated structure, though ecological toxicity data are lacking in the evidence .
  • Application Scope : this compound’s high vapor pressure makes it superior for rapid dispersal in stored-grain protection, whereas Tefluthrin’s soil stability suits root-zone pest control .

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